Amt-nhs

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l'AMT-NHS implique la réaction du 4'-aminométhyltrioxsalène avec le N-hydroxysuccinimide en présence d'un agent de couplage tel que le N,N'-dicyclohexylcarbodiimide (DCC). La réaction se produit généralement dans un solvant organique comme le diméthylformamide (DMF) dans des conditions douces .

Méthodes de production industrielle

La production industrielle de l'this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique un contrôle minutieux des conditions réactionnelles pour garantir un rendement et une pureté élevés. L'utilisation de réacteurs automatisés et de systèmes de purification permet d'accroître la production tout en maintenant la cohérence.

Analyse Des Réactions Chimiques

Types de réactions

L'AMT-NHS subit plusieurs types de réactions chimiques, notamment :

Réactions de substitution : Le groupe ester de N-hydroxysuccinimide réagit avec les amines primaires pour former des liaisons amides stables.

Photo-réactions : Le dérivé psoralène peut s'intercaler dans les hélices d'ARN et réagir avec les pyrimidines lors de l'activation par la lumière.

Réactifs et conditions courantes

Amines primaires : Réagissent avec le groupe ester de N-hydroxysuccinimide en conditions légèrement alcalines (pH 7,2-8,5) pour former des liaisons amides.

Lumière UV : Active le dérivé psoralène pour former des ponts avec les bases de l'ARN.

Principaux produits formés

Liaisons amides : Formées entre le groupe ester de N-hydroxysuccinimide et les amines primaires.

Ponts ARN-protéines : Formés lors de l'activation par la lumière du dérivé psoralène.

Applications de recherche scientifique

L'this compound est largement utilisé dans la recherche scientifique, en particulier dans les domaines suivants :

Mécanisme d'action

L'this compound exerce ses effets par deux mécanismes principaux :

Formation de liaison amide : Le groupe ester de N-hydroxysuccinimide réagit avec les amines primaires pour former des liaisons amides stables, facilitant la conjugaison des biomolécules.

Réticulation photo-activée : Le dérivé psoralène s'intercale dans les hélices d'ARN et, lors de l'exposition aux rayons UV, forme des ponts covalents avec les bases pyrimidiques.

Applications De Recherche Scientifique

AMT-NHS is widely used in scientific research, particularly in the following fields:

Mécanisme D'action

AMT-NHS exerts its effects through two primary mechanisms:

Amide Bond Formation: The N-hydroxysuccinimide ester group reacts with primary amines to form stable amide bonds, facilitating the conjugation of biomolecules.

Photo-activated Crosslinking: The psoralen derivative intercalates into RNA helices and, upon exposure to UV light, forms covalent crosslinks with pyrimidine bases.

Comparaison Avec Des Composés Similaires

L'AMT-NHS est unique en raison de sa double fonctionnalité, combinant un dérivé psoralène avec un groupe ester de N-hydroxysuccinimide. Des composés similaires comprennent :

EDC (1-Ethyl-3-(3-diméthylaminopropyl)carbodiimide) : Un carbodiimide utilisé pour la réticulation des groupes carboxyles aux amines primaires, mais qui n'a pas de propriétés photo-activées.

L'this compound se distingue par sa capacité à former à la fois des liaisons amides stables et des ponts photo-activés, ce qui en fait un outil polyvalent dans les études de bioconjugaison et de réticulation.

Activité Biologique

AMT-NHS (N-hydroxysuccinimide ester of a psoralen derivative) is a crosslinking agent designed to facilitate the study of RNA-protein interactions. This compound has shown significant promise in various biological applications, particularly in mapping RNA-binding proteins in vivo and in vitro. This article will delve into the biological activity of this compound, highlighting its mechanisms, effectiveness, and relevant case studies.

This compound operates by forming covalent bonds between RNA bases and primary amines on proteins, enabling the capture of RNA-protein complexes. This crosslinking occurs through exposure to UV light, which activates the psoralen moiety of the compound. The specificity and efficiency of this compound have been demonstrated in several studies, showcasing its ability to penetrate living cells and facilitate crosslinking without the limitations associated with traditional UV crosslinking methods.

Comparative Analysis of Crosslinking Methods

The following table summarizes the differences between this compound and traditional UV crosslinking methods:

| Feature | This compound | UV Crosslinking |

|---|---|---|

| Mechanism | Covalent bonding via psoralen | Direct UV-induced dimerization |

| Specificity | High specificity for RNA-protein interactions | Variable specificity depending on RNA structure |

| Crosslinking Patterns | Distinct patterns across single and double-stranded regions | Generally favors single-stranded regions |

| In Vivo Application | Effective in living cells | Limited due to cell damage |

| Efficiency | Moderate to high | High but can induce background noise |

Case Study 1: Mapping RNA-Protein Interactions

A study published in Nature Communications demonstrated that this compound could effectively map RNA-protein interactions in yeast cells. The researchers used this compound to crosslink Cbf5 (a protein) with H/ACA snoRNAs, revealing distinct crosslinking patterns compared to UV methods. The correlation coefficient for crosslinking efficiency between in vitro and in vivo conditions was found to be R=0.9, indicating a high level of consistency in results across different experimental setups .

Case Study 2: Crosslinking Efficiency

In another research effort, this compound was tested against various RNA structures to evaluate its crosslinking efficiency. The results indicated that this compound was able to target both single-stranded (approximately 73%) and double-stranded (approximately 27%) regions effectively, with a notable increase in double-stranded targeting compared to UV methods, which typically favored single-stranded regions . This versatility makes this compound a valuable tool for studying complex RNA structures.

Research Findings

Recent findings emphasize the following aspects of this compound's biological activity:

- Cell Penetration: this compound demonstrates excellent cell permeability, allowing for effective application in live-cell imaging and interaction studies .

- Crosslinking Patterns: The compound induces unique crosslinking patterns that differ significantly from those produced by UV light, suggesting that it can provide more nuanced insights into RNA-protein interactions .

- Applications in Disease Research: The ability to map RNA-protein interactions has implications for understanding diseases linked to RNA misregulation, such as cancer and neurodegenerative disorders .

Propriétés

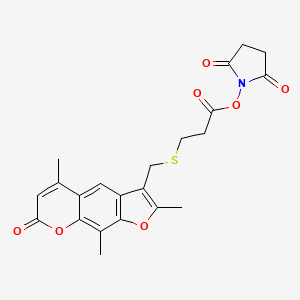

Formule moléculaire |

C22H21NO7S |

|---|---|

Poids moléculaire |

443.5 g/mol |

Nom IUPAC |

(2,5-dioxopyrrolidin-1-yl) 3-[(2,5,9-trimethyl-7-oxofuro[3,2-g]chromen-3-yl)methylsulfanyl]propanoate |

InChI |

InChI=1S/C22H21NO7S/c1-11-8-20(27)29-21-12(2)22-15(9-14(11)21)16(13(3)28-22)10-31-7-6-19(26)30-23-17(24)4-5-18(23)25/h8-9H,4-7,10H2,1-3H3 |

Clé InChI |

OOLVYUSWNMDHMP-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=O)OC2=C(C3=C(C=C12)C(=C(O3)C)CSCCC(=O)ON4C(=O)CCC4=O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.